2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
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Description
The compound “2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide” has a CAS Number of 893726-46-0 . It has a molecular weight of 346.89 . The IUPAC name for this compound is "2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H11ClN4OS3/c12-8-3-1-7(2-4-8)5-18-10-15-16-11(20-10)19-6-9(17)14-13/h1-4H,5-6,13H2,(H,14,17)" . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
1. Potential Antitubercular Activity
Compounds including 1,3,4-thiadiazol-2-yl sulfanyl acetohydrazides have been studied for their potential antitubercular activity. For instance, a study synthesized triazines starting from 5-alkyl-1,3,4-thiadiazole-2-thioles and found that these compounds exhibited in vitro antitubercular activity (Kidwai et al., 1998).
2. Antimicrobial and Enzyme Inhibition Activity
A series of new acetamide and azomethine derivatives, including those related to 2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide, were synthesized and screened for their antibacterial and enzyme inhibition activity. These compounds showed significant results in this area (Rasool et al., 2015).
3. Inhibition of Carbonic Anhydrase Isozymes
1,3,4-thiadiazole derivatives have been investigated for their effects on inhibiting carbonic anhydrase isozymes, which is crucial in disorders like glaucoma and cancer. Even without a sulfonamide group, which is a key pharmacophore, many of these compounds were found effective in inhibiting these isozymes (Altıntop et al., 2017).
4. Antiviral Activity
Compounds synthesized from 4-chlorobenzoic acid, including 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, were evaluated for their anti-tobacco mosaic virus activity. Some of these compounds displayed promising results (Chen et al., 2010).
5. Potential as Anti-Inflammatory Agents
Derivatives of 1,3,4-thiadiazol-2-yl sulfanyl acetohydrazide have been explored for their anti-inflammatory properties. In a study, compounds synthesized from 2-[(1H-benzimidazol-2yl methyl) sulfanyl)] acetohydrazide showed moderate to considerable anti-inflammatory activity in animal models (Manjula et al., 2011).
6. Antimicrobial Activities of Biheterocyclic Compounds
Biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, derived from 2-[(4-chlorophenyl)methyl]sulfanyl acetohydrazides, have been synthesized and their antimicrobial activities evaluated. These compounds showed good antimicrobial activities compared to standard drugs like ampicillin (Demirbaş et al., 2010).
7. Synthesis and Biological Screening of 1,3,4-Oxadiazole Derivatives
A study focused on the synthesis of 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives and screened them for their biological activity. These compounds showed considerable activity against enzymes like acetylcholinesterase (Rehman et al., 2013).
8. Biologically Active Substances with Antimicrobial Action
The synthesis and testing of 2,5-disubstituted 1,3,4-thiadiazoles showed sensitivity against Gram-positive and Gram-negative bacteria and exhibited antifungal activity, suggesting their potential as antimicrobial agents (Sych et al., 2019).
Properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS3/c12-8-3-1-7(2-4-8)5-18-10-15-16-11(20-10)19-6-9(17)14-13/h1-4H,5-6,13H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHBVOGKSDNUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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